molecular formula C12H20O2 B13543477 Ethyl 2-(4-ethylcyclohexylidene)acetate

Ethyl 2-(4-ethylcyclohexylidene)acetate

Cat. No.: B13543477
M. Wt: 196.29 g/mol
InChI Key: MAYOOWHHJHNDTL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylcyclohexylidene)acetate is a cyclohexylidene-containing ester characterized by an ethyl ester group (-COOEt) and a cyclohexylidene ring substituted with an ethyl group at the 4-position. This compound belongs to a broader class of cyclohexenone and cyclohexylidene derivatives, which are pivotal in organic synthesis, materials science, and pharmaceutical research due to their conformational flexibility and reactivity.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(4-ethylcyclohexylidene)acetate

InChI

InChI=1S/C12H20O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h9-10H,3-8H2,1-2H3

InChI Key

MAYOOWHHJHNDTL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=CC(=O)OCC)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylcyclohexylidene)acetate typically involves the reaction of 4-ethylcyclohexanone with ethyl acetate in the presence of a base catalyst. The reaction proceeds via a condensation mechanism, where the carbonyl group of the ketone reacts with the ester to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Synthesis Method
Ethyl (E)-2-(2-oxocyclohexylidene)acetate C₁₀H₁₄O₃ 182.21 Cyclohexylidene ring with ketone at C2 Yellow oil; intermediate in heterocycle synthesis Wittig-like reaction with ethyl (triphenylphosphoranylidene)acetate
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate C₂₄H₂₂O₃ 358.43 Aryl groups (e.g., phenyl, naphthyl) at C4/C6 Solid; precursor for fused heterocycles Michael addition of ethyl acetoacetate to chalcones
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate C₁₅H₁₈O₃ 246.30 Hydroxyphenyl substituent at C4 Potential pharmaceutical applications Not explicitly stated; likely via condensation
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate C₂₂H₂₂O₄ 350.41 Methoxyphenyl and phenyl groups at C4/C6 Crystal structure stabilized by C–H⋯O and π-π interactions Base-catalyzed condensation

Notes:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., ketone in ) enhances reactivity in cycloaddition reactions, while bulky aryl groups (e.g., in ) influence crystal packing and biological activity .
  • Synthetic Flexibility : The ethyl ester group facilitates diverse synthetic pathways, including Michael additions (e.g., ) and Wittig reactions (e.g., ).

Physicochemical Properties

  • Ethyl 2-(4-ethylcyclohexylidene)acetate : Predicted molecular formula: C₁₂H₁₈O₂; molecular weight: 194.25. Compared to analogs like and , the ethyl substituent at C4 likely increases hydrophobicity, reducing solubility in polar solvents.
  • Thermal Stability: Cyclohexylidene derivatives with aryl groups (e.g., ) exhibit higher melting points (e.g., 375–377 K in ) due to intermolecular interactions, whereas non-aromatic analogs (e.g., ) remain oils at room temperature .

Crystallographic and Computational Insights

  • Structural Analysis: Tools like SHELX and ORTEP are critical for resolving conformational details, such as sofa-like cyclohexene rings and non-classical hydrogen bonds observed in analogs .
  • Comparative Stability : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate demonstrates stabilization via π-π interactions (3.814 Å), a feature likely shared with this compound .

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